Unique Molecular Identity and Mass Distinction from N‑Butyl and N‑Methyl Congeners
The target compound possesses a canonical SMILES string of CCCNc1cc(C)nn1C.Cl, corresponding to a molecular formula of C8H16ClN3 and a molecular weight of 189.68 g/mol [REFS‑1]. This represents a 14.03 g/mol increase relative to the N‑butyl hydrochloride analog (C9H18ClN3; 203.71 g/mol) and a 22.44 g/mol decrease relative to the N‑methyl dihydrochloride derivative (C7H15Cl2N3; 212.12 g/mol) [REFS‑2][REFS‑3]. These mass differences are analytically resolvable by LC‑MS and directly affect compound lipophilicity, membrane permeability, and chromatographic retention times.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 189.68 |
| Comparator Or Baseline | N-butyl-2,5-dimethylpyrazol-3-amine hydrochloride (203.71); N-methyl dihydrochloride derivative (212.12) |
| Quantified Difference | Target is 14.03 g/mol lighter than N‑butyl analog; 22.44 g/mol lighter than N‑methyl dihydrochloride |
| Conditions | Calculated from molecular formula; all compounds are hydrochloride salts |
Why This Matters
The intermediate molecular weight and specific N‑propyl substitution provide a balanced lipophilicity profile that is often favorable for both synthetic tractability and initial biological screening, whereas heavier or lighter alkyl chains may push physicochemical properties outside of desirable drug‑like space.
